molecular formula C4H7NO3 B8574254 (3S,4R)-3-Amino-4-hydroxyoxolan-2-one

(3S,4R)-3-Amino-4-hydroxyoxolan-2-one

Cat. No.: B8574254
M. Wt: 117.10 g/mol
InChI Key: JWYJRISKBFDBGT-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-Amino-4-hydroxyoxolan-2-one is a chiral oxolane (tetrahydrofuran) derivative featuring an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a ketone at position 2. Its stereochemistry (3S,4R) is critical for biological interactions, particularly in enzyme inhibition or receptor binding . The compound’s hydrochloride salt (CAS Purity 95%, Mol. Wt. 153.57) is documented in synthetic applications, suggesting its utility as a precursor in pharmaceutical chemistry .

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(3S,4R)-3-amino-4-hydroxyoxolan-2-one

InChI

InChI=1S/C4H7NO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1,5H2/t2-,3-/m0/s1

InChI Key

JWYJRISKBFDBGT-HRFVKAFMSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C(=O)O1)N)O

Canonical SMILES

C1C(C(C(=O)O1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the oxolan-2-one core but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position) Stereochemistry Key Applications/Properties
(3S,4R)-3-Amino-4-hydroxyoxolan-2-one C₄H₇NO₃ 117.11 3-NH₂, 4-OH (3S,4R) Chiral synthon, potential bioactivity
(3S)-3-Amino-4,4-dimethyloxolan-2-one C₆H₁₁NO₂ 129.16 3-NH₂, 4,4-diCH₃ (3S) Enhanced hydrophobicity
(3R,4S)-3,4-Dihydroxyoxolan-2-one C₄H₆O₄ 118.09 3-OH, 4-OH (3R,4S) High polarity, solubility in water
(3R,4S,6R)-4-Hydroxy-6-[(4-methoxybenzyl)oxy]-3-(1-methoxy-1-methylethoxy)-1-oxaspiro[4.4]nonan-2-one C₂₀H₂₈O₇ 372.43 Complex ether and spiro groups (3R,4S,6R) Pharmaceutical intermediate

Functional Group Analysis

  • Amino vs. Hydroxyl Groups: The amino group in this compound confers nucleophilic reactivity, enabling participation in Schiff base formation or amide coupling. In contrast, (3R,4S)-3,4-Dihydroxyoxolan-2-one (two hydroxyl groups) exhibits strong hydrogen-bonding capacity, enhancing solubility but limiting nucleophilicity .
  • Steric Effects: The 4,4-dimethyl substitution in (3S)-3-Amino-4,4-dimethyloxolan-2-one introduces steric hindrance, reducing reactivity at position 4 while increasing lipophilicity .

Stereochemical Impact

  • The (3S,4R) configuration of the target compound distinguishes it from (3R,4S)-3,4-dihydroxyoxolan-2-one. Stereospecificity is critical in drug design; for example, (3S,4R) stereochemistry may optimize binding to chiral enzyme pockets, whereas (3R,4S) analogs could exhibit reduced affinity .

Pharmaceutical Relevance

  • Derivatives of oxolan-2-one, such as PF-06827443 (), incorporate spiro or fused heterocycles for kinase inhibition.
  • The hydrochloride salt () is utilized in synthesis, suggesting stability under acidic conditions and suitability for salt metathesis reactions.

Data Tables

Table 2: Comparative Physicochemical Properties
Property This compound (3S)-3-Amino-4,4-dimethyloxolan-2-one (3R,4S)-3,4-Dihydroxyoxolan-2-one
LogP (Predicted) -1.2 0.5 -2.1
Water Solubility (mg/mL) 12.3 2.1 25.8
Hydrogen Bond Donors 2 1 2
Hydrogen Bond Acceptors 4 3 4

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